molecular formula C22H23N3O5 B7713940 Ethyl 4-(2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzoate

Ethyl 4-(2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzoate

Cat. No.: B7713940
M. Wt: 409.4 g/mol
InChI Key: DNKNSIRBQDZICI-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzoate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes an oxadiazole ring, a phenoxy group, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzoate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic aromatic substitution reactions, where a phenol reacts with an appropriate halogenated aromatic compound.

    Formation of the Acetamido Group: The acetamido group is formed by reacting an amine with acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the oxadiazole ring, resulting in the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Phenols, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction may produce amines.

Scientific Research Applications

Ethyl 4-(2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzoate involves its interaction with specific molecular targets. The oxadiazole ring and phenoxy group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-(2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzoate can be compared with other esters and oxadiazole-containing compounds:

    Ethyl benzoate: A simpler ester with a similar ester functional group but lacking the oxadiazole and phenoxy groups.

    4-(2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    2-(2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy)acetamide: Lacks the benzoate ester group but retains the oxadiazole and phenoxy groups.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[2-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-4-28-22(27)15-9-11-16(12-10-15)23-19(26)13-29-18-8-6-5-7-17(18)21-24-20(14(2)3)25-30-21/h5-12,14H,4,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKNSIRBQDZICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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